6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridin-4-yl-1,2,4-triazole with benzyl sulfide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives .
Scientific Research Applications
6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: Similar in structure but with a different substituent at the 6-position.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but a different core structure.
Uniqueness
6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its benzylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials.
Properties
IUPAC Name |
6-benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-4-13(5-3-1)12-23-16-7-6-15-19-20-17(22(15)21-16)14-8-10-18-11-9-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUVAUUIJZTLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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